molecular formula C16H15NOS B14432338 2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 83170-55-2

2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B14432338
CAS No.: 83170-55-2
M. Wt: 269.4 g/mol
InChI Key: KCGJTSWFROCHDU-UHFFFAOYSA-N
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Description

2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that contains a benzothiazine ring. Compounds with this structure are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of benzylamine with a methyl-substituted benzothiazine precursor in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the substituents present on the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, inhibiting or activating specific pathways, or interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4-methyl-2H-1,4-benzothiazine: Lacks the ketone group.

    4-Methyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the benzyl group.

    2-Benzyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the methyl group.

Uniqueness

2-Benzyl-4-methyl-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of both benzyl and methyl groups, which might confer specific chemical properties and biological activities that are not observed in similar compounds.

Properties

CAS No.

83170-55-2

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

2-benzyl-4-methyl-1,4-benzothiazin-3-one

InChI

InChI=1S/C16H15NOS/c1-17-13-9-5-6-10-14(13)19-15(16(17)18)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3

InChI Key

KCGJTSWFROCHDU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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